4,4'-Dimethyl-2,2'-bipiperidine
Overview
Description
4,4'-Dimethyl-2,2'-bipiperidine is a compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-Dimethyl-2,2'-bipiperidine typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,4'-Dimethyl-2,2'-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using metal catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
4,4'-Dimethyl-2,2'-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4'-Dimethyl-2,2'-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler analog with a single piperidine ring.
N-Methylpiperidine: Another analog with a methyl group attached to the nitrogen atom.
Piperidinecarboxylic acids: Compounds containing a piperidine ring with a carboxylic acid group
Uniqueness
4,4'-Dimethyl-2,2'-bipiperidine is unique due to its dual piperidine rings, which may confer distinct chemical and biological properties compared to simpler piperidine derivatives .
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperidin-2-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h9-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXPASNXBGHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2CC(CCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378896-71-9 | |
Record name | 4,4'-Dimethyl-2,2'-bipiperidine (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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